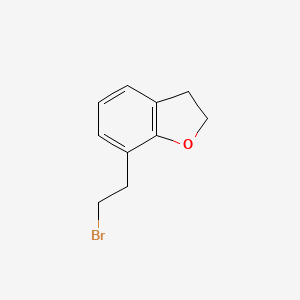

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran is an organic compound belonging to the class of benzofurans. This compound features a bromine atom attached to an ethyl group, which is further connected to a dihydrobenzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the reaction of 2,3-dihydro-1-benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction yields the desired bromoethyl derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, hydroxylated derivatives, and reduced ethyl derivatives .

Aplicaciones Científicas De Investigación

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the benzofuran ring can engage in π-π interactions with aromatic residues in biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(2-Bromoethyl)benzene: Similar in structure but lacks the benzofuran ring.

2-Bromoethyl acrylate: Contains a bromoethyl group but has an acrylate moiety instead of a benzofuran ring.

(2-Bromoethyl)trimethylammonium bromide: Features a bromoethyl group attached to a trimethylammonium moiety.

Uniqueness

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of both the bromoethyl group and the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran is a compound that falls within the category of benzofuran derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H11BrO. The presence of the bromoethyl group is significant as it may enhance the compound's reactivity and biological interactions.

Anticancer Activity

A study highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents. The cytotoxic effects were attributed to the induction of apoptosis in cancer cells. Specifically, compounds in this class activated caspases (caspase 3/7), indicating a mechanism involving programmed cell death. The activation was noted to be significantly increased (1.5 to 5-fold) in the presence of these derivatives when tested on K562 cells (a human leukemia cell line) .

Research indicates that benzofuran derivatives may intercalate with DNA or bind to it in a manner similar to established DNA intercalators like daunorubicin. This interaction can inhibit DNA cleavage by endonucleases, suggesting a potential mechanism for their anticancer activity . Additionally, structure-activity relationship (SAR) studies have shown that specific functional groups on the benzofuran core are crucial for enhancing anticancer efficacy .

Neuroprotective Effects

In models of neuropathic pain, certain derivatives of 2,3-dihydro-1-benzofuran have been shown to act as selective cannabinoid receptor 2 (CB2) agonists. This activity suggests potential applications in pain management without affecting locomotor behavior . The ability to modulate cannabinoid receptors may provide therapeutic avenues for conditions such as chronic pain and inflammation.

Research Findings and Case Studies

Propiedades

IUPAC Name |

7-(2-bromoethyl)-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHPXTOKLPCABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.